molecular formula C9H18Cl2N2O3 B13903776 Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate dihydrochloride

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate dihydrochloride

Cat. No.: B13903776
M. Wt: 273.15 g/mol
InChI Key: VXTLFFVGAKTDGH-JFYKYWLVSA-N
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Description

Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate;dihydrochloride is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The piperidine ring can be introduced through a series of steps involving the cyclization of appropriate precursors. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a similar ester functional group.

    Methyl butyrate: Another ester with a different alkyl chain length.

    Ethyl acetate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate is unique due to the presence of the piperidine ring and the specific stereochemistry of the amino and ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H18Cl2N2O3

Molecular Weight

273.15 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate;dihydrochloride

InChI

InChI=1S/C9H16N2O3.2ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;;/h6-7H,2-5,10H2,1H3,(H,11,12);2*1H/t6-,7-;;/m0../s1

InChI Key

VXTLFFVGAKTDGH-JFYKYWLVSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@@H]1CCCNC1=O)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1CCCNC1=O)N.Cl.Cl

Origin of Product

United States

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